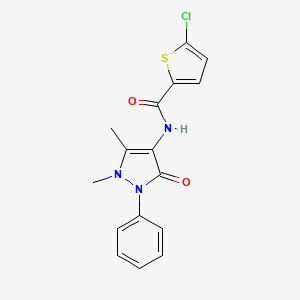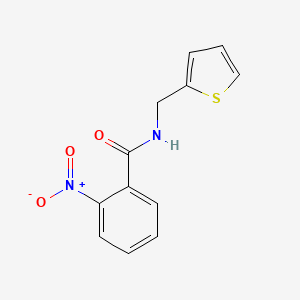![molecular formula C18H18FNO2S B5865404 4-({3-[(2-fluorobenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B5865404.png)
4-({3-[(2-fluorobenzyl)oxy]phenyl}carbonothioyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-({3-[(2-fluorobenzyl)oxy]phenyl}carbonothioyl)morpholine, also known as FBOM, is a chemical compound that has been widely used in scientific research. It has been found to have various applications in the field of medicinal chemistry, particularly in the development of new drugs.
作用机制
The mechanism of action of 4-({3-[(2-fluorobenzyl)oxy]phenyl}carbonothioyl)morpholine involves the covalent modification of cysteine residues in proteins. This compound reacts with the thiol group of cysteine residues to form a thioether bond, which can lead to the inhibition of protein function. This mechanism has been found to be selective and irreversible, making this compound a useful tool for the identification of protein targets.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been reported to inhibit the activity of several proteins, including kinases, proteases, and phosphatases. This compound has also been found to induce apoptosis in cancer cells and to reduce inflammation in animal models. However, the effects of this compound on normal cells and tissues are not well understood.
实验室实验的优点和局限性
4-({3-[(2-fluorobenzyl)oxy]phenyl}carbonothioyl)morpholine has several advantages as a tool for scientific research. It is highly selective and irreversible, making it useful for the identification of protein targets. It can also be used in live cells and tissues, allowing for the study of protein function in their native environment. However, this compound has some limitations. Its irreversible nature can make it difficult to control the extent of protein modification. It can also have off-target effects and may not be suitable for all types of proteins.
未来方向
There are several future directions for the use of 4-({3-[(2-fluorobenzyl)oxy]phenyl}carbonothioyl)morpholine in scientific research. One area of interest is the development of new drugs based on the mechanism of action of this compound. Another area of interest is the identification of new protein targets using this compound as a chemical probe. Additionally, the development of new methods for the synthesis of this compound and related compounds may lead to the discovery of new applications for these molecules.
合成方法
The synthesis of 4-({3-[(2-fluorobenzyl)oxy]phenyl}carbonothioyl)morpholine involves the reaction of 3-(2-fluorobenzyl)phenol with carbon disulfide and morpholine in the presence of a base. The resulting product is then treated with an acid to yield this compound. This method has been reported to have a high yield and purity.
科学研究应用
4-({3-[(2-fluorobenzyl)oxy]phenyl}carbonothioyl)morpholine has been used in various scientific research studies, particularly in the development of new drugs. It has been found to have potential therapeutic effects in the treatment of cancer, inflammation, and other diseases. This compound has also been used as a tool in chemical biology studies, such as the identification of protein targets and the development of new chemical probes.
属性
IUPAC Name |
[3-[(2-fluorophenyl)methoxy]phenyl]-morpholin-4-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2S/c19-17-7-2-1-4-15(17)13-22-16-6-3-5-14(12-16)18(23)20-8-10-21-11-9-20/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKADRFEIZXGDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=CC(=CC=C2)OCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-methoxybenzyl)benzamide](/img/structure/B5865338.png)
![N-allyl-2-(2-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5865346.png)


![N-[4-(acetylamino)phenyl]-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5865371.png)
![2-naphthaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5865374.png)
![N'-[(4-methoxybenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5865377.png)
![ethyl 2-{[(dimethylamino)methylene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5865378.png)


![3-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile](/img/structure/B5865398.png)
![N-mesityl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5865409.png)
![5-({3-methyl-4-[(2-thienylcarbonyl)amino]phenyl}amino)-5-oxopentanoic acid](/img/structure/B5865417.png)